molecular formula C23H23N3O4S B3012310 Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1173053-60-5

Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B3012310
CAS RN: 1173053-60-5
M. Wt: 437.51
InChI Key: GORYPKIFOGLVHC-UHFFFAOYSA-N
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Description

The compound Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a structurally complex molecule that appears to be related to various benzo-fused heterocyclic compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzo[d]thiazole and piperidine rings, are known to be associated with pharmacological properties, as seen in the anti-mycobacterial chemotypes and antiestrogens described in the papers .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were prepared through a series of reactions including a Friedel-Crafts aroylation, which is a common method for constructing aromatic ketones . Similarly, the synthesis of 3-aroyl-2-arylbenzo[b]thiophene derivatives involved Friedel-Crafts aroylation followed by deprotection steps . These methods could potentially be adapted for the synthesis of Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, with careful consideration of the reactivity of the dioxol ring and the thiadiazol moiety.

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit significant conformational flexibility due to the presence of the piperidine ring, which can adopt chair and boat conformations. The benzo[d]thiazole and thiadiazol rings contribute to the rigidity of the molecule and may influence the overall three-dimensional shape, which is crucial for biological activity .

Chemical Reactions Analysis

The benzo[d]thiazole and thiadiazol rings present in the compound are known to participate in various chemical reactions. For example, the benzo[d]thiazole moiety can undergo electrophilic aromatic substitution reactions, which can be utilized for further functionalization of the compound . The thiadiazol ring might be involved in nucleophilic substitution reactions, depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxybenzyl group suggests potential lipophilicity, which could affect the compound's solubility and permeability across biological membranes. The piperidine ring might contribute basic properties, influencing the compound's solubility in acidic or basic environments . The benzo[d]thiazole and thiadiazol rings could contribute to the compound's UV absorption characteristics, which might be useful in spectroscopic analysis.

Scientific Research Applications

Synthesis and Antimicrobial Activity Research on structurally similar compounds has shown their potential in antimicrobial applications. For example, a study on the synthesis and antimicrobial activity of new pyridine derivatives highlights the preparation of compounds with variable and modest activity against bacteria and fungi. This suggests that benzo[d][1,3]dioxol-5-yl derivatives could be explored for their antimicrobial properties, offering insights into their potential use in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity Another area of interest is the investigation of antiproliferative activities. The structural exploration and Hirshfeld surface analysis of novel bioactive heterocycles, such as those incorporating piperidin-1-yl and morpholino groups, have been evaluated for their antiproliferative activity. These studies provide a foundation for assessing the potential anticancer properties of benzo[d][1,3]dioxol-5-yl derivatives, underscoring their relevance in medicinal chemistry and drug design (Prasad et al., 2018).

Anti-mycobacterial Chemotypes The exploration of new anti-mycobacterial chemotypes, such as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has demonstrated significant potential in combating Mycobacterium tuberculosis. This research indicates that derivatives of benzo[d][1,3]dioxol-5-yl could be valuable in the search for novel anti-tubercular agents, contributing to the global fight against tuberculosis (Pancholia et al., 2016).

Material Science Applications In material science, the synthesis and characterization of compounds with complex heterocyclic structures have implications for the development of new materials with unique properties. Studies on the thermal, optical, etching, and structural aspects of compounds similar to benzo[d][1,3]dioxol-5-yl derivatives shed light on their potential applications in creating materials with specific optical and thermal properties (Karthik et al., 2021).

Future Directions

Future research on this compound could potentially focus on exploring its potential applications in medicinal chemistry. For example, it could be interesting to investigate its potential antitumor activities .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-28-18-5-2-15(3-6-18)12-21-24-25-22(31-21)16-8-10-26(11-9-16)23(27)17-4-7-19-20(13-17)30-14-29-19/h2-7,13,16H,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYPKIFOGLVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

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